1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
Propriétés
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-23-15-6-5-12(19-7-3-9-25(19,21)22)10-14(15)18-16(20)17-11-13-4-2-8-24-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHZZBIWYUCWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the dioxidoisothiazolidin moiety and tetrahydrofuran group, contribute to its biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1329454-10-5 |
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been identified as a potent inhibitor of CDK2, an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to disruption in cell proliferation, making it a potential candidate for cancer treatment.
- Interaction with the Hedgehog Signaling Pathway : This compound may also inhibit the hedgehog signaling pathway, which is vital for regulating cell growth and differentiation. By modulating this pathway, the compound could prevent cancer cell proliferation and angiogenesis .
Biological Activity
The biological activity of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been evaluated through various experimental procedures:
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis. The mechanism involves caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.
- Enzyme Assays : Biochemical assays have shown that the compound effectively inhibits CDK2 activity in a dose-dependent manner. The inhibition constant (IC50) was determined to be in the low micromolar range, indicating strong affinity for the target enzyme .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide | Exhibits similar biological activity but lacks tetrahydrofuran substitution, affecting solubility. |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-fluorobenzamide | Shows varying inhibition profiles against different kinases; fluorine substitution alters reactivity. |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of Isothiazolidinyl Moiety : The isothiazolidinyl ring is synthesized via oxidative coupling reactions.
- Amide Bond Formation : This step involves coupling the methoxy-substituted benzene with the isothiazolidinyl moiety using coupling agents like EDCI or DCC to form the final urea structure .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)urea exhibit significant antimicrobial properties. The isothiazolidinone ring is believed to disrupt cell membrane integrity in target microorganisms, leading to cell death. Preliminary studies suggest potential efficacy against various bacterial strains and fungi.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor, which can be valuable in drug development for diseases such as cancer and infections. By inhibiting specific enzymes, it could interfere with metabolic pathways critical for disease progression. Further investigation into its mechanism of action is warranted.
Pesticide Development
Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or fungicide. Its ability to target microbial pathogens could help in developing environmentally friendly agricultural products. The synthesis of derivatives with enhanced efficacy and reduced toxicity is an area of ongoing research .
Polymer Chemistry
The unique chemical structure of this compound allows for potential applications in the development of novel polymers. Its functional groups can facilitate polymerization reactions, leading to materials with tailored properties for specific applications in coatings, adhesives, and other industrial uses.
Case Studies
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the provided evidence:
Hydrogen Bonding and Crystallography
The urea group in the target compound is a strong hydrogen-bond donor/acceptor, facilitating interactions critical for crystal packing or biological target binding. Etter’s graph set analysis () suggests that the 1,1-dioxidoisothiazolidine and tetrahydrofuran groups may introduce unique hydrogen-bonding motifs compared to triazole-containing analogs (e.g., Compound 16), which rely on nitrogen-based interactions. The methoxy group’s electron-donating nature could further modulate hydrogen-bond strength relative to chloro or trifluoromethyl substituents () .
Physicochemical Properties
- Lipophilicity : The fluorinated alkyl chain in Compound 16 () drastically increases lipophilicity, whereas the target compound’s tetrahydrofuran and methoxyphenyl groups balance hydrophilicity and membrane permeability.
- Solubility : The tert-butyl isoxazole derivative () likely suffers from poor aqueous solubility due to bulky substituents, whereas the target compound’s sulfonamide group may enhance solubility in polar solvents.
- Stability : The 1,1-dioxidoisothiazolidine ring offers metabolic stability akin to sulfonamides, contrasting with the labile triazolone moiety in .
Research Findings and Implications
- The urea scaffold’s versatility allows tuning for diverse targets (e.g., kinases, GPCRs) by modifying substituents.
- Synthetic Challenges : The isothiazolidine dioxide group requires specialized oxidation steps, whereas triazole-containing analogs () are synthesized via click chemistry, offering modularity but less metabolic stability.
- Crystallographic Utility: SHELX software () could resolve the target compound’s hydrogen-bonding patterns, critical for understanding its solid-state behavior compared to morpholinoethoxy derivatives .
Q & A
Basic Question: What are the optimal synthetic routes for this urea derivative?
Methodological Answer:
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines under controlled conditions. For analogous compounds (e.g., 3-chlorophenyl isocyanate reacting with substituted amines), the reaction is conducted in inert solvents like dichloromethane or toluene under reflux. A base such as triethylamine is added to neutralize HCl generated during the process . Optimization requires adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
Handling requires strict adherence to laboratory safety standards:
- Engineering controls : Use fume hoods to minimize inhalation of dust or vapors.
- Personal protective equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves, and safety goggles.
- Storage : Store in sealed containers away from oxidizers and moisture, ideally in a refrigerated environment (< -20°C for long-term stability) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste.
Advanced Question: How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict electronic properties, reactivity, and binding affinities of derivatives. For example:
- Reaction pathway modeling : Tools like GRRM or Gaussian simulate transition states to identify low-energy pathways .
- Docking studies : Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes), prioritizing substituents that improve binding.
- Machine learning : Train models on existing bioactivity data to predict novel derivatives. Validate computationally derived hypotheses with wet-lab experiments (e.g., IC50 assays) .
Advanced Question: How can statistical experimental design optimize reaction conditions?
Methodological Answer:
Design of experiments (DoE) minimizes trial-and-error approaches:
- Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify significant factors. For example, a 2³ factorial design reduces experiments from 27 to 8 while capturing interactions .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. pH) to pinpoint optimal conditions.
- Robustness testing : Use Taguchi methods to assess reproducibility under scaled-up conditions.
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from purity, assay conditions, or structural variations:
- Purity validation : Use HPLC (≥95% purity threshold) and mass spectrometry to confirm compound integrity.
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables.
- Structural analogs : Compare activity of derivatives (e.g., substituent effects on isothiazolidine rings) to identify pharmacophores. Cross-reference with crystallographic data (e.g., X-ray structures in PubChem) to confirm stereochemistry .
Advanced Question: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., urea NH peaks at δ 6.5–7.5 ppm) and confirms regiochemistry.
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the tetrahydrofuran moiety.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with < 2 ppm error) .
Advanced Question: How to assess environmental stability and degradation pathways?
Methodological Answer:
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.
- Hydrolysis studies : Test stability in aqueous buffers (pH 1–13) to identify labile bonds (e.g., urea linkage).
- Ecotoxicity assays : Use OECD guidelines (e.g., Daphnia magna acute toxicity) to evaluate environmental impact.
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